N-ethyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-3-15-13(18)14(19)16-11-7-6-10-5-4-8-17(12(10)9-11)22(2,20)21/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOGSBESPWKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multiple steps. One common method includes the reaction of 7-amino-3,4-dihydroquinoline with ethyl chloroformate to form an intermediate, which is then reacted with methylsulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and related tetrahydroquinoline derivatives:
Structural and Functional Insights
Methanesulfonyl Group: The target compound shares the methanesulfonyl group with compounds 24 and 25, a feature critical for carbonic anhydrase (CA) inhibition. Sulfonamides are known CA inhibitors due to their interaction with the zinc ion in the enzyme’s active site .
Q & A
Q. What are the optimal synthetic routes for N-ethyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Step 1 : Catalytic hydrogenation or reduction of substituted anilines to form the tetrahydroquinoline backbone .
- Step 2 : Methanesulfonyl group introduction via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃) .
- Step 3 : Ethanediamide coupling via nucleophilic acyl substitution, optimized at 60–80°C in DMF with HATU as a coupling agent .
Yield optimization requires precise control of stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and inert atmosphere to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the methanesulfonyl group (δ ~3.0 ppm for CH₃, δ ~3.5 ppm for SO₂) and ethanediamide protons (δ ~8.2 ppm for NH) confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) validates molecular formula .
- 2D NMR (COSY, HSQC) : Correlates tetrahydroquinoline ring protons (δ 1.5–2.8 ppm) and aromatic protons (δ 6.5–7.3 ppm) to confirm regiochemistry .
Intermediate Research Questions
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Simulate interactions with target proteins (e.g., kinases) using the tetrahydroquinoline moiety as a hydrophobic anchor and sulfonyl/amide groups for hydrogen bonding .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., ethyl vs. methyl groups) to optimize affinity .
Q. How do pH and solvent polarity affect the stability of the ethanediamide moiety?
- Methodological Answer :
- pH Stability : The ethanediamide group undergoes hydrolysis at pH <3 (acidic cleavage) or pH >10 (base-catalyzed), monitored via HPLC retention time shifts .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate degradation (t½ reduced by 40% in MeOH vs. DMSO) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., IC₅₀ variability) across assays?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) to confirm target engagement .
- Metabolite Screening (LC-MS/MS) : Identify off-target interactions or metabolic byproducts (e.g., sulfone oxidation products) that may skew results .
- Dose-Response Curve Fitting : Apply four-parameter logistic models to account for assay-specific noise (R² >0.95 required) .
Q. What experimental designs optimize structure-activity relationships (SAR) for tetrahydroquinoline derivatives?
- Methodological Answer :
- Fragment-Based Screening : Replace methanesulfonyl with bulkier groups (e.g., tosyl) to assess steric effects on potency .
- Isosteric Replacements : Substitute ethanediamide with urea or thiourea to modulate hydrogen-bond donor capacity .
- Parallel Synthesis : Generate a 24-compound library using automated flow chemistry; prioritize candidates with ClogP 2.5–3.5 and PSA <90 Ų for bioavailability .
Q. How can crystallography resolve ambiguities in the sulfonyl group’s conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ether into DCM solution) and refine using SHELXL .
- Torsion Angle Analysis : Confirm sulfonyl oxygen alignment (θ = 120–135°) relative to the tetrahydroquinoline plane to infer electronic effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts <3.0 Å indicate stabilizing crystal packing) .
Data Contradiction Analysis
Q. Why do enzyme inhibition assays show conflicting results between recombinant and cell-based systems?
- Methodological Answer :
- Membrane Permeability : Measure logD (octanol-water) to assess cellular uptake; logD >2 enhances intracellular accumulation .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Redox Interference : Add antioxidants (e.g., ascorbic acid) to cell assays to mitigate false positives from ROS generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
